

Spectroscopic Profile of N-benzylprop-2-yn-1-amine: A Technical Guide

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Compound of Interest

Compound Name: *N*-benzylprop-2-yn-1-amine

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This technical guide provides a comprehensive overview of the spectroscopic data for the versatile secondary amine, **N-benzylprop-2-yn-1-amine**. Aimed at researchers, scientists, and professionals in drug development, this document compiles essential nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside detailed experimental protocols to facilitate the synthesis and characterization of this compound.

Spectroscopic Data Summary

The structural elucidation of **N-benzylprop-2-yn-1-amine** is supported by a combination of spectroscopic techniques. The following tables summarize the key quantitative data obtained from ^1H NMR, ^{13}C NMR, IR, and MS analyses.

Nuclear Magnetic Resonance (NMR) Data

Table 1: ^1H NMR Spectroscopic Data for **N-benzylprop-2-yn-1-amine**

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
7.37-7.23	m	5H	Ar-H
3.88	s	2H	Ph-CH ₂ -N
3.42	d (J=2.4 Hz)	2H	N-CH ₂ -C \equiv
2.26	t (J=2.4 Hz)	1H	\equiv C-H

Solvent: Chloroform-d (CDCl₃), Reference: Tetramethylsilane (TMS) at 0.00 ppm.

Table 2: ¹³C NMR Spectroscopic Data for **N-benzylprop-2-yn-1-amine**

Chemical Shift (δ) ppm	Assignment
139.4	Ar-C (quaternary)
128.5	Ar-CH
128.4	Ar-CH
127.2	Ar-CH
82.1	-C \equiv C-
71.6	-C \equiv CH
52.3	Ph-CH ₂ -N
37.4	N-CH ₂ -C \equiv

Solvent: Chloroform-d (CDCl₃)

Infrared (IR) Spectroscopy Data

Infrared spectroscopy confirms the presence of key functional groups in **N-benzylprop-2-yn-1-amine**. As a secondary amine, it exhibits a characteristic N-H stretching vibration.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#) The terminal alkyne group is also clearly identifiable.

Table 3: Key IR Absorption Bands for **N-benzylprop-2-yn-1-amine**

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3310-3350	Medium, sharp	N-H stretch (secondary amine)
~3300	Strong, sharp	≡C-H stretch (alkyne)
~2120	Weak, sharp	C≡C stretch (alkyne)
~3030	Medium	Ar C-H stretch
~1600, 1495, 1450	Medium-Weak	Ar C=C bending
~1250-1020	Medium-Weak	C-N stretch (aliphatic amine)
~700-750	Strong	Ar C-H out-of-plane bend

Mass Spectrometry (MS) Data

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The molecular formula of **N-benzylprop-2-yn-1-amine** is C₁₀H₁₁N, with a molecular weight of 145.20 g/mol .[\[3\]](#)

Table 4: Expected Mass Spectrometry Fragmentation for **N-benzylprop-2-yn-1-amine**

m/z	Proposed Fragment
145	[M] ⁺ (Molecular Ion)
144	[M-H] ⁺
91	[C ₇ H ₇] ⁺ (Tropylium ion)
54	[C ₄ H ₄ N] ⁺

Experimental Protocols

Synthesis of N-benzylprop-2-yn-1-amine.[\[5\]](#)

A suspension of benzyl bromide (1 equivalent), prop-2-yn-1-amine (3 equivalents), and potassium carbonate (1.2 equivalents) in anhydrous acetonitrile is stirred at 90 °C under an argon atmosphere for 12 hours. After cooling to room temperature, the solid is removed by

filtration, and the solvent is evaporated under reduced pressure. The resulting residue is purified by flash chromatography on silica gel using a hexane:ethyl acetate (10:1) eluent to yield **N-benzylprop-2-yn-1-amine** as a pale yellow oil.

Spectroscopic Analysis

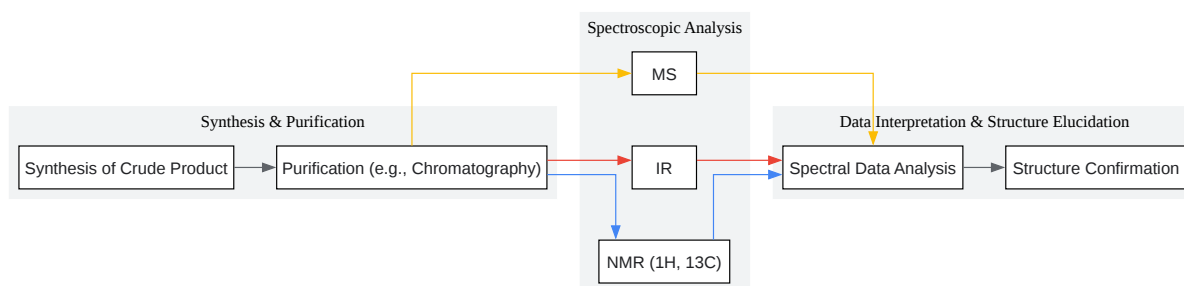
Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR spectra are recorded on a 400 MHz spectrometer. The sample is dissolved in deuterated chloroform (CDCl_3), and tetramethylsilane (TMS) is used as an internal standard.

Infrared (IR) Spectroscopy: The IR spectrum is obtained using a Fourier-transform infrared (FTIR) spectrometer. A thin film of the neat liquid is placed between potassium bromide (KBr) plates for analysis.

Mass Spectrometry (MS): Mass spectral data is acquired using an electron ionization (EI) mass spectrometer. The sample is introduced via direct infusion or gas chromatography.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the synthesis and spectroscopic characterization of a chemical compound like **N-benzylprop-2-yn-1-amine**.



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